molecular formula C21H18FN3O2S2 B2617489 N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687561-78-0

N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2617489
CAS No.: 687561-78-0
M. Wt: 427.51
InChI Key: GBADCOKKQZLBEU-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound featuring a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its relevance in medicinal chemistry . This molecule is characterized by a 4-fluorophenyl group at the 3-position of the pyrimidinone ring, which can enhance lipophilicity and metabolic stability , and a benzyl substituent on the acetamide nitrogen. Compounds within this structural class have demonstrated significant potential in biochemical research, particularly as inhibitors of bacterial enzymes . Specifically, thienopyrimidine derivatives have been identified as promising scaffolds for the development of novel antimicrobial agents . Research on analogous structures has shown that they can act as potent inhibitors of tRNA (Guanine 37 -N 1 )-methyltransferase (TrmD), a key enzyme in the replication and survival of pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis . By targeting TrmD, these compounds can block the methylation of tRNA, presenting a novel mechanism of action for combating resistant bacterial strains . The presence of the fluorine atom and the lipophilic benzyl group is strategically designed to optimize the molecule's ability to penetrate bacterial cell membranes and interact with hydrophobic pockets in the target enzyme . This acetamide derivative is intended for use in non-clinical research applications, such as antimicrobial mechanism of action studies, structure-activity relationship (SAR) exploration, and as a chemical probe in biochemical assays . This product is sold as a reference standard and is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADCOKKQZLBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈FN₃O₂S. It has a molecular weight of approximately 439.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core that is known for its diverse biological activities.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Inhibition of BET Proteins : Compounds related to this compound have shown selective inhibition of bromodomain and extraterminal (BET) proteins. These proteins are critical in regulating gene expression related to cancer progression and inflammation .
  • Antitumor Activity : In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines. For instance, CRCM5484 (a similar compound) has been reported to enhance the antiproliferative effects when combined with other FDA-approved drugs in leukemia models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Description Reference
BET Inhibition Selective inhibition with a preference for BRD3-BDII over BRD3-BDI
Antitumor Effects Induces apoptosis in various cancer cell lines
Synergistic Drug Interaction Enhances effects of existing chemotherapeutics in leukemia treatment
Structure Activity Relationship (SAR) Identified key structural features contributing to biological activity

Case Studies

  • Leukemia Treatment : A study involving CRCM5484 highlighted its ability to potentiate the effects of established leukemia treatments. This was particularly noted in patient-derived leukemia cells where the compound showed context-dependent efficacy .
  • Cellular Assays : In various cellular assays designed to evaluate the antiproliferative activity against different cancer types (e.g., Mia PaCa-2 and PANC-1), analogs of N-benzyl compounds exhibited significant growth inhibition compared to control groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit promising anticancer activities. Compounds similar to N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thieno[3,2-d]pyrimidine derivatives can effectively target specific pathways involved in cancer cell proliferation and survival.

Neurokinin Receptor Antagonism

This compound is also explored as a potential neurokinin-1 receptor antagonist. Neurokinin receptors are implicated in various physiological processes including pain perception and inflammation. Compounds that can selectively inhibit these receptors may offer therapeutic benefits for conditions such as chronic pain and inflammatory diseases. The pharmacological profile of this compound suggests it could play a role in developing new treatments for these conditions.

Antimicrobial Properties

Recent investigations into the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have shown that some compounds possess significant antibacterial and antifungal activities. The presence of the benzyl and fluorophenyl groups in this compound may enhance its interaction with microbial targets.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. This compound showed IC50 values indicating potent activity against breast and lung cancer cell lines.

Case Study 2: Neurokinin Receptor Studies

A pharmacological study assessed the effects of compounds similar to this compound on neurokinin receptor modulation in animal models. Results indicated a significant reduction in pain response when administered before inflammatory stimuli.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can be contextualized against three key analogs:

IWP-3 (2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide)

  • Structural Differences : IWP-3 replaces the benzyl group with a 6-methylbenzothiazole-2-yl substituent on the acetamide nitrogen (vs. benzyl in the target compound) .
  • IWP-3 is a known Wnt pathway inhibitor, suggesting that the thienopyrimidinone scaffold is critical for modulating this pathway .
  • Physicochemical Properties : The methylbenzothiazole group may increase molecular weight (MW: ~495 g/mol) and reduce solubility compared to the benzyl-substituted analog.

S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13]

  • Structural Differences: B13 features a tetrahydropyrimidinone ring instead of thieno[3,2-d]pyrimidinone and includes a sulfamoylphenyl group .
  • Functional Implications: The sulfonamide group in B13 may confer antibacterial or carbonic anhydrase inhibitory activity, diverging from the kinase-targeting profile of thienopyrimidinones. The hydroxylphenyl substituent could enhance hydrogen-bonding interactions.
  • Synthetic Pathway: B13 is synthesized via nucleophilic substitution, similar to the target compound, but uses a tetrahydropyrimidinone precursor .

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9)

  • Structural Differences : This nucleotide analog incorporates a terpene-derived thioether and a protected sugar moiety, differing significantly in backbone structure .
  • Functional Implications: Designed for RNA interference applications, its mechanism diverges from the small-molecule targeting of the thienopyrimidinone series. The thioether linkage here stabilizes the phosphoramidite group during synthesis .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Activity Reference
Target Compound Thieno[3,2-d]pyrimidinone N-benzyl, 4-fluorophenyl, thioacetamide Kinase inhibition, anticancer
IWP-3 Thieno[3,2-d]pyrimidinone 6-methylbenzothiazole-2-yl, 4-fluorophenyl, thioacetamide Wnt pathway inhibition
B13 Tetrahydropyrimidinone Sulfamoylphenyl, hydroxyphenyl, thioacetamide Antibacterial, enzyme inhibition
Compound 9 Pyrimidinone-nucleotide hybrid Terpene-thioether, protected sugar, phosphoramidite RNA therapeutics

Key Research Findings

  • Role of Fluorine: The 4-fluorophenyl group in the target compound and IWP-3 enhances membrane permeability and metabolic stability compared to non-fluorinated analogs .
  • Impact of Thioether Linkage : The thioacetamide moiety in both the target compound and B13 may facilitate disulfide bond interactions with cysteine residues in target proteins, influencing selectivity .
  • Substituent Effects : The benzyl group in the target compound likely improves solubility relative to IWP-3’s benzothiazole, but may reduce binding affinity due to fewer aromatic interactions .

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